7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C27H26FN7O5 and its molecular weight is 547.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 547.19794512 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as ciprofloxacin derivatives, are known to inhibit dna gyrase , a type II topoisomerase that is essential for bacterial DNA replication .
Mode of Action
The compound likely interacts with its target, DNA gyrase, by binding to it and inhibiting its activity . This prevents the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription . The inhibition of DNA gyrase leads to the cessation of these processes, resulting in bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria by inhibiting DNA gyrase . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils introduced during processes like DNA replication and transcription . By inhibiting DNA gyrase, the compound prevents the proper supercoiling of bacterial DNA, leading to the cessation of these processes .
Pharmacokinetics
Similar compounds, such as ciprofloxacin, are known to have good oral bioavailability, are widely distributed in the body, are metabolized in the liver, and are excreted in the urine and feces . These properties likely contribute to the compound’s bioavailability and its ability to reach its target in the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of bacterial DNA replication and transcription, leading to bacterial cell death . This makes the compound potentially useful as an antibacterial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target . Similarly, high temperatures might lead to the degradation of the compound, reducing its efficacy . The presence of other substances might also affect the compound’s action, for instance, by competing with it for binding to its target .
Properties
IUPAC Name |
7-[4-[5-amino-1-(4-methoxyphenyl)triazole-4-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN7O5/c1-40-17-6-4-16(5-7-17)35-25(29)23(30-31-35)26(37)33-10-8-32(9-11-33)22-13-21-18(12-20(22)28)24(36)19(27(38)39)14-34(21)15-2-3-15/h4-7,12-15H,2-3,8-11,29H2,1H3,(H,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVOGDGJTFLLTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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